molecular formula C14H12ClNO4S B492905 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid CAS No. 690645-98-8

4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid

Cat. No.: B492905
CAS No.: 690645-98-8
M. Wt: 325.8g/mol
InChI Key: CTNSYQWHQNQSIT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO4S. It is characterized by the presence of a chlorophenyl group, a sulfonylaminomethyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 3-(Aminosulfonyl)-4-chlorobenzoic acid
  • 4-Chloro-5-sulphamoylbenzoic acid

Uniqueness

4-(3-Chlorophenylsulfonylaminomethyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-2-1-3-13(8-12)21(19,20)16-9-10-4-6-11(7-5-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNSYQWHQNQSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204462
Record name 4-[[[(3-Chlorophenyl)sulfonyl]amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690645-98-8
Record name 4-[[[(3-Chlorophenyl)sulfonyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690645-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(3-Chlorophenyl)sulfonyl]amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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